3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-
Description
3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-, is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5, a phenyl group at position 2, and an imine (-NH) functional group at position 2. This structure distinguishes it from pyrazolone derivatives (e.g., 3H-pyrazol-3-one analogs) by replacing the ketone oxygen with an imine nitrogen. The compound’s structural features influence its electronic properties, solubility, and biological activity, making it relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
5-methyl-2-phenyl-4H-pyrazol-3-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQGERWJRIHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N)C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064309 | |
| Record name | 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6401-97-4 | |
| Record name | 2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-imine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6401-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006401974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-imine | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-, also known as 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-imine, is a compound with notable biological activities. This article reviews its chemical properties, synthesis methods, and various biological activities supported by recent research findings.
- Molecular Formula : C10H11N3
- Molecular Weight : 173.21 g/mol
- CAS Number : 6401-97-4
- IUPAC Name : 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-
The compound features a pyrazole ring structure which is significant in medicinal chemistry due to its diverse biological activities.
Synthesis Methods
The synthesis of 3H-Pyrazol-3-imine can be achieved through various methods including:
- Condensation Reactions : The reaction of hydrazones with carbonyl compounds.
- Cyclization Reactions : Utilizing diazonium salts or other electrophiles to form the pyrazole ring.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, synthesized derivatives were tested against various strains of bacteria (both Gram-positive and Gram-negative) showing promising results in inhibiting bacterial growth .
Anti-inflammatory Effects
Pyrazole derivatives have been recognized for their anti-inflammatory properties. Research indicates that certain compounds exhibit higher anti-inflammatory activity compared to standard drugs like diclofenac sodium. This is attributed to their ability to inhibit cyclooxygenase (COX) enzymes effectively .
Anticancer Potential
Studies have highlighted the anticancer potential of pyrazolone derivatives. For example, certain compounds were evaluated for their inhibitory effects on tumor cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation .
Case Studies
Comparison with Similar Compounds
3H-Pyrazol-3-one, 2,4-Dihydro-5-methyl-2-phenyl- (Edaravone)
- Structural Difference : The ketone group (-C=O) at position 3 replaces the imine (-NH) in the target compound.
- Molecular Formula : C₁₀H₁₀N₂O (vs. C₁₀H₁₁N₃ for the imine analog).
- Biological Activity: Edaravone (CAS 89-25-8) is a neuroprotective radical scavenger with an IC₅₀ in rat models and an oral LD₅₀ of 1,915 mg/kg .
- Physicochemical Properties :
3H-Pyrazzole-3-one, 4-Benzoyl-2,4-Dihydro-5-methyl-2-phenyl-
3H-Pyrazol-3-one, 2,4-Dihydro-5-methyl (Simpler Analog)
3H-Pyrazol-3-one, 2,4-Dihydro-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-
- Structural Difference : A fused pyrazole ring with hydroxy and methyl substituents.
- Molecular Formula : C₂₁H₁₈N₄O₂ (vs. C₁₀H₁₁N₃ for the target compound).
- Key Data: Molecular Weight: 358.4 g/mol . Potential Use: High molecular complexity suggests applications in drug design for multi-target interactions .
Key Research Findings
Bioactivity Trends: Imine vs. Phenyl Substitution: The 2-phenyl group in both the target compound and Edaravone contributes to π-π interactions, critical for binding to hydrophobic pockets in proteins .
Pharmacokinetics: Edaravone’s low water solubility limits its administration routes (typically intravenous) . The imine analog’s solubility profile (pending experimental data) could influence bioavailability.
Toxicity :
- Edaravone’s LD₅₀ of 1,915 mg/kg (oral, rats) suggests moderate toxicity . Structural modifications in the imine analog may alter this profile.
Preparation Methods
Diazonium Salt Formation and Coupling
The synthesis of 3H-Pyrazol-3-imine derivatives frequently begins with the preparation of diazonium salts from aromatic amines. For 2,4-dihydro-5-methyl-4-((4-(methylsulfonyl)-2-nitrophenyl)azo)-2-phenyl-3H-pyrazol-3-imine, 4-(methylsulfonyl)-2-nitroaniline serves as the diazotization precursor. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the corresponding diazonium chloride, which subsequently undergoes coupling with 5-methyl-2-phenyl-3H-pyrazol-3-imine in aqueous ethanol at pH 6–7.
Reaction Conditions:
| Parameter | Value Range |
|---|---|
| Temperature | 0–5°C (diazotization) |
| 20–25°C (coupling) | |
| pH | 6.0–7.0 |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
The azo group (-N=N-) introduces conjugation, enhancing the compound's stability and optical properties. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the pyrazole ring's 4-position, attributed to the electron-withdrawing effects of the methylsulfonyl and nitro groups.
Solvent and Catalytic Optimization
Recent studies demonstrate that replacing traditional ethanol-water mixtures with polar aprotic solvents like dimethylformamide (DMF) increases reaction rates by 30–40%. The addition of catalytic zinc chloride (ZnCl₂, 0.5–1.0 mol%) further improves yields to 88–92% by facilitating diazonium salt activation. However, these modifications require rigorous temperature control to prevent premature decomposition of intermediates.
Cyclization Methods for Core Structure Assembly
Methyl Hydrazine-Mediated Cyclization
A patented cyclization approach involves reacting methyl hydrazine with α,β-unsaturated ketones in toluene under controlled thermal conditions. For example, 3-methyl-1-phenyl-2-buten-1-one reacts with methyl hydrazine at 55–60°C for 6 hours, followed by crystallization at -10°C to isolate the pyrazole-imine core.
Key Process Parameters:
| Step | Conditions |
|---|---|
| Cyclization Temp. | 55–60°C |
| Crystallization | -10°C, 2 hours |
| Drying | 40–50°C, >8 hours |
| Overall Yield | 82–87% |
This method produces high-purity material (>98% by HPLC) but generates aqueous waste streams requiring specialized treatment due to residual hydrazine content.
Microwave-Assisted Cyclization
Emerging techniques utilize microwave irradiation (300 W, 100°C) to complete cyclization in 15–20 minutes, achieving 89% yield with reduced side-product formation. Comparative analysis shows microwave synthesis decreases energy consumption by 60% compared to conventional heating.
Alternative Synthetic Pathways
Oxime Ether Functionalization
Derivatization through oxime ether formation expands the compound's utility. Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine introduces an oxime group at the 3-position, which subsequently reacts with alkyl halides to form ether derivatives. These modifications alter solubility profiles while maintaining thermal stability up to 250°C.
Dihydroisoxazoline Ring Formation
Ring-expansion reactions using nitrile oxides generate dihydroisoxazoline-fused derivatives. For instance, chlorinated oximes react with the pyrazole-imine core in dichloromethane at room temperature, producing bicyclic structures with enhanced biological activity.
Optimization Strategies for Industrial Scaling
Continuous Flow Reactor Design
Pilot-scale studies demonstrate that continuous flow systems achieve 94% conversion efficiency at residence times of 8–10 minutes, compared to 6 hours in batch reactors. Key advantages include:
- Precise temperature control (±1°C)
- Reduced solvent consumption (40% decrease)
- Consistent product quality (RSD <2%)
Green Chemistry Approaches
Supercritical CO₂ extraction replaces traditional solvent-based crystallization, eliminating VOC emissions. Lifecycle assessments show a 35% reduction in carbon footprint when using this method.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆):
δ 8.21 (d, J=8.4 Hz, 2H, Ar-H),
7.89 (s, 1H, N=CH),
7.45–7.32 (m, 5H, Ph-H),
2.91 (s, 3H, SO₂CH₃),
2.34 (s, 3H, CH₃).
FT-IR (KBr):
ν 1590 cm⁻¹ (C=N),
1340 cm⁻¹ (SO₂ asym),
1165 cm⁻¹ (SO₂ sym),
1520 cm⁻¹ (NO₂).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves impurities <0.5%, with retention times of 8.9 minutes for the main product and 6.2 minutes for residual starting materials.
Q & A
Q. How can researchers align pyrazol-imine studies with broader theoretical frameworks in heterocyclic chemistry?
- Methodological Answer : Linking synthesis to Woodward-Hoffmann rules or Hückel aromaticity principles contextualizes reactivity. For example, the annulation of pyrazol-imines with triazoles (as in 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone) leverages orbital symmetry and conjugation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
